molecular formula C11H9N3O4 B1313687 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid CAS No. 69195-96-6

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

Cat. No.: B1313687
CAS No.: 69195-96-6
M. Wt: 247.21 g/mol
InChI Key: AOEZXACMKKLMIY-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9N3O4. It features a benzyl group attached to the nitrogen atom at position 1, a nitro group at position 5, and a carboxylic acid group at position 4 of the imidazole ring.

Preparation Methods

The synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 1-benzyl-1H-imidazole-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various alcohols. The major products formed from these reactions include 1-benzyl-5-amino-1H-imidazole-4-carboxylic acid, substituted imidazoles, and imidazole esters .

Scientific Research Applications

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, the imidazole ring can bind to metal ions in enzyme active sites, further contributing to its inhibitory effects .

Comparison with Similar Compounds

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound, particularly due to the presence of both the nitro and benzyl groups.

Properties

IUPAC Name

1-benzyl-5-nitroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)9-10(14(17)18)13(7-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEZXACMKKLMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456686
Record name 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69195-96-6
Record name 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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